Cas no 1806555-54-3 (1-Bromo-3-(3-ethoxy-2-iodophenyl)propan-2-one)

1-Bromo-3-(3-ethoxy-2-iodophenyl)propan-2-one 化学的及び物理的性質
名前と識別子
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- 1-Bromo-3-(3-ethoxy-2-iodophenyl)propan-2-one
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- インチ: 1S/C11H12BrIO2/c1-2-15-10-5-3-4-8(11(10)13)6-9(14)7-12/h3-5H,2,6-7H2,1H3
- InChIKey: GWTJRWFEPIFETP-UHFFFAOYSA-N
- ほほえんだ: IC1C(=CC=CC=1CC(CBr)=O)OCC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 211
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 26.3
1-Bromo-3-(3-ethoxy-2-iodophenyl)propan-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013014284-500mg |
1-Bromo-3-(3-ethoxy-2-iodophenyl)propan-2-one |
1806555-54-3 | 97% | 500mg |
790.55 USD | 2021-06-25 | |
Alichem | A013014284-1g |
1-Bromo-3-(3-ethoxy-2-iodophenyl)propan-2-one |
1806555-54-3 | 97% | 1g |
1,445.30 USD | 2021-06-25 | |
Alichem | A013014284-250mg |
1-Bromo-3-(3-ethoxy-2-iodophenyl)propan-2-one |
1806555-54-3 | 97% | 250mg |
489.60 USD | 2021-06-25 |
1-Bromo-3-(3-ethoxy-2-iodophenyl)propan-2-one 関連文献
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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4. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
1-Bromo-3-(3-ethoxy-2-iodophenyl)propan-2-oneに関する追加情報
Professional Introduction to 1-Bromo-3-(3-ethoxy-2-iodophenyl)propan-2-one (CAS No. 1806555-54-3)
1-Bromo-3-(3-ethoxy-2-iodophenyl)propan-2-one is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its unique Chemical Abstracts Service Number (CAS No. 1806555-54-3), represents a fascinating blend of structural complexity and potential biological activity. Its molecular structure, featuring both bromo and iodine substituents, makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the realm of drug discovery.
The molecular framework of 1-Bromo-3-(3-ethoxy-2-iodophenyl)propan-2-one consists of a propanone core substituted with an ethoxy group and a phenyl ring that is further modified with an iodine atom at the 2-position and a bromine atom at the 3-position. This arrangement creates a molecule with distinct electronic properties that can be exploited in various chemical reactions, including cross-coupling reactions, which are pivotal in modern synthetic organic chemistry.
In recent years, there has been a surge in research focused on developing novel therapeutic agents, and intermediates like 1-Bromo-3-(3-ethoxy-2-iodophenyl)propan-2-one play a crucial role in this endeavor. The bromo and iodo functional groups present in the molecule are particularly noteworthy, as they serve as excellent handles for further functionalization. For instance, palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Stille, and Heck couplings can be employed to introduce additional substituents or to construct more intricate molecular architectures.
One of the most compelling aspects of this compound is its potential application in the synthesis of biologically active molecules. The ethoxy group on the phenyl ring not only influences the electronic properties of the molecule but also its solubility and metabolic stability, which are critical factors in drug design. Researchers have been exploring derivatives of this compound to develop new scaffolds for small-molecule drugs targeting various diseases, including cancer and inflammatory disorders.
The pharmaceutical industry has shown particular interest in molecules that exhibit dual functionality or can be easily modified to achieve specific pharmacological effects. The structural features of 1-Bromo-3-(3-ethoxy-2-iodophenyl)propan-2-one make it an attractive candidate for such applications. For example, recent studies have demonstrated its utility in generating novel kinase inhibitors by leveraging its ability to undergo sequential functionalization through cross-coupling reactions followed by further derivatization.
Moreover, the CAS No. 1806555-54-3 provides a unique identifier for this compound, ensuring consistency and accuracy in scientific literature and patent filings. This standardized numbering system is essential for researchers who need to reference specific chemical entities reliably across different publications and databases. The compound's distinct structure also aids in distinguishing it from other similar molecules, which is crucial when evaluating its potential applications or when comparing it with known compounds.
From a synthetic chemistry perspective, 1-Bromo-3-(3-ethoxy-2-iodophenyl)propan-2-one offers a versatile platform for exploring new reaction pathways and methodologies. The presence of both bromo and iodine atoms allows for multiple strategies in constructing complex molecules. For instance, Sonogashira couplings can be performed using the bromo group to introduce alkynyl moieties, while Buchwald-Hartwig aminations can be carried out using the iodine atom to incorporate amino groups.
The long-tail keyword "1-Bromo-3-(3-"ethoxy"-2-"iodophenyl")"propan"-"2"-one" encapsulates the unique structural features that make this compound so interesting from a chemical standpoint. The ethoxy group at position 3 on the phenyl ring contributes to the molecule's overall reactivity and biological profile. This substitution pattern has been studied extensively in medicinal chemistry due to its ability to modulate both physical properties (such as solubility) and biological activity (such as receptor binding affinity).
In conclusion, 1-Bromo-3-(3-"ethoxy"-2-"iodophenyl")"propan"-"2"-one (CAS No. 1806555"54"-"3") is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features enable diverse synthetic transformations, making it a valuable building block for developing new therapeutic agents. As research continues to uncover novel applications for this molecule, it is likely to remain a cornerstone in the quest for innovative drug discovery solutions.
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